molecular formula C8H14BrNO B11888076 1-(Azepan-1-yl)-2-bromoethanone CAS No. 75726-94-2

1-(Azepan-1-yl)-2-bromoethanone

Cat. No.: B11888076
CAS No.: 75726-94-2
M. Wt: 220.11 g/mol
InChI Key: UFXLCSLXNMZTLE-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-bromoethanone is an organic compound characterized by the presence of an azepane ring and a bromoethanone moiety

Preparation Methods

The synthesis of 1-(Azepan-1-yl)-2-bromoethanone typically involves the reaction of azepane with bromoacetyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Azepan-1-yl)-2-bromoethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield azepane and bromoacetic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azepan-1-yl)-2-bromoethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-bromoethanone involves its interaction with biological molecules. The bromoethanone moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to the compound’s biological effects. The specific molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(Azepan-1-yl)-2-bromoethanone can be compared with other similar compounds, such as:

    1-(Azepan-1-yl)-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity.

    1-(Azepan-1-yl)-2-iodoethanone: Contains an iodine atom, which can affect its chemical properties and applications.

    1-(Azepan-1-yl)-2-fluoroethanone:

The uniqueness of this compound lies in its specific reactivity due to the bromine atom, making it suitable for certain applications where other halogenated analogs may not be as effective.

Properties

IUPAC Name

1-(azepan-1-yl)-2-bromoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXLCSLXNMZTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343118
Record name AG-H-01961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75726-94-2
Record name AG-H-01961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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